1,7-Naphthyridin-3-amine
Overview
Description
1,7-Naphthyridin-3-amine is a heterocyclic compound with the molecular formula C8H7N3 It belongs to the naphthyridine family, which is characterized by a fused ring system containing two pyridine rings
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 1,7-naphthyridin-3-amine belongs, have been found to exhibit a wide range of biological activities . This suggests that this compound may interact with multiple targets in the body.
Mode of Action
It is known that the functionalization of the naphthyridine core can lead to specific activity . This implies that this compound may interact with its targets in a manner dependent on its specific functional groups.
Biochemical Pathways
Naphthyridines have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Given the diverse biological activities of naphthyridines , it is likely that this compound may have multiple effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in a dark place and in an inert atmosphere , suggesting that light and oxygen may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield this compound . Another method involves the condensation of 2-aminonicotinaldehyde with Meldrum’s acid in the presence of anhydrous iron(III) chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,7-Naphthyridin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Medicine: Some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting unique chemical properties and applications.
1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.
1,6-Naphthyridine: Exhibits pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
1,7-Naphthyridin-3-amine is unique due to its specific nitrogen atom arrangement, which influences its chemical reactivity and biological activity. This distinct structure allows for the development of specialized derivatives with targeted applications in various fields.
Properties
IUPAC Name |
1,7-naphthyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHLHFGRITRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=C(C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483505 | |
Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58680-42-5 | |
Record name | 1,7-Naphthyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58680-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.